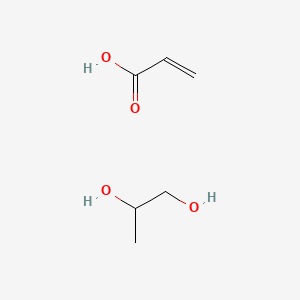

Propylene glycol acrylate

Übersicht

Beschreibung

Propylene glycol acrylate is a polymer formed by the reaction of propylene glycol and acrylic acid . This chemical compound is known for its compatibility with water, oils, and solvents, making it widely used in coatings, sealants, adhesives, and elastomers for its excellent mechanical properties .

Synthesis Analysis

Propylene glycol can be made in commercial production by the direct hydrolysis of propylene oxide with water . The diacrylate/dimethacrylate based on polypropylene glycol were synthesized by reacting with acrylic/methacrylic acid in the presence of a catalyst .Molecular Structure Analysis

The molecular formula of propylene glycol acrylate is C6H10O3 . It has an average mass of 130.142 Da and a monoisotopic mass of 130.062988 Da .Chemical Reactions Analysis

A new route for producing bio-based acrylic acid is proposed. It starts with the conversion of carbohydrates to propylene glycol, being the main or by-product, and proceeds via a subsequent dehydration to allyl alcohol under gas-phase conditions over K-modified ZrO2 and a final oxidation over MoWVOx catalyst at atmospheric pressures .Physical And Chemical Properties Analysis

Propylene glycol acrylate has a density of 1.0±0.1 g/cm3, a boiling point of 200.2±23.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 50.8±6.0 kJ/mol and a flash point of 79.9±15.4 °C .Wissenschaftliche Forschungsanwendungen

Glycerol Conversion to C3-Monomers

- Application : Propylene glycol acrylate is derived from the conversion of glycerol into C3-monomers, which are used for manufacturing valued polymers and high-demand formulations.

- Details : This includes the production of epichlorohydrin for epoxy thermoset resins, 1,2-propanediol for deicing formulations, and 1,3-propanediol for polyester fibers. Although acrylic acid and acrylates are not yet produced industrially from glycerol, they are significant in bioplastic production from glycerol-derived polyhydroxyalkanoates (PHAs) (Pagliaro, 2017).

Colloidal Drug Carriers

- Application : Propylene glycol acrylate is used in the preparation of stable, cross-linked, amphiphilic nanoparticles, which have potential as colloidal drug delivery carriers.

- Details : These nanoparticles, made from acrylated poly(ethylene glycol)-bl-poly(propylene glycol)-bl-poly(ethylene glycol), show promise for encapsulating hydrophobic drugs (Missirlis, Tirelli, & Hubbell, 2005).

Polymer Networks for Gas Transport

- Application : In the study of gas transport, crosslinked poly(propylene glycol) diacrylate shows favorable interaction with CO2, making it suitable for CO2 separation applications.

- Details : The incorporation of poly(propylene glycol) methyl ether acrylate in the polymerization process influences the mass density, free volume, and viscoelastic properties of these polymer networks, which are critical for gas permeability (Raharjo, Lin, Sanders, Freeman, Kalakkunnath, & Kalika, 2006).

Catalytic Esterification for Polymer

Catalytic Esterification for Polymer Production

- Application : Propylene glycol acrylate is involved in the esterification of acrylic acid, a process essential for producing various polymers.

- Details : The kinetics of this reaction have been studied extensively, showing the influence of temperature and reactant ratios on reaction rates and product formation. This knowledge is vital for optimizing polymer production processes (Altıokka & Ödeş, 2009).

Photopolymerizable and Injectable Polyurethanes

- Application : Propylene glycol acrylate forms part of the synthesis of photopolymerizable and injectable polyurethane acrylates (PUAs) for biomedical applications.

- Details : These materials are suitable for injection, molding, and photopolymerization, showing potential as biomaterials for minimally invasive medical procedures. Their biocompatibility has been confirmed through various in vitro and in vivo tests (Pereira, Ayres, Patrício, Goes, Gomide, Júnior, & Oréfice, 2010).

Emulsion and Miniemulsion Polymerization

- Application : In the polymer science field, propylene glycol acrylate contributes to the synthesis of hybrid acrylic–polyurethane latexes.

- Details : The polymerization process, either through emulsion or miniemulsion techniques, affects the morphology and properties of latex particles, influencing their application in various industries (Wang, Chu, Guyot, Gauthier, & Boisson, 2006).

Hydrogel Electrochemical Behavior

- Application : The electrochemical behavior of interpenetrating polymer network hydrogels composed of poly(propylene glycol) and poly(acrylic acid) has significant scientific implications.

- Details : The swelling behavior and electrically sensitive properties of these hydrogels under various conditions have been explored, offering insights for potential applications in smart materials and sensors (Kim, Lee, Kim, Lee, Chung, & Lee, 2003).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

propane-1,2-diol;prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2.C3H4O2/c1-3(5)2-4;1-2-3(4)5/h3-5H,2H2,1H3;2H,1H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYEFIAVHMUFQPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)O.C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62501-03-5, 32029-53-1 (homopolymer) | |

| Record name | 2-Propenoic acid, monoester with 1,2-propanediol, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62501-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxypropyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025584832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propylene glycol acrylate | |

CAS RN |

25584-83-2 | |

| Record name | Hydroxypropyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025584832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acrylic acid, monoester with propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

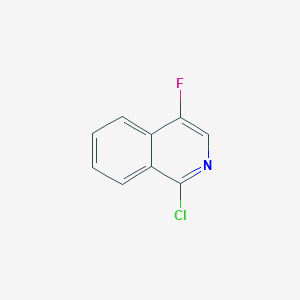

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

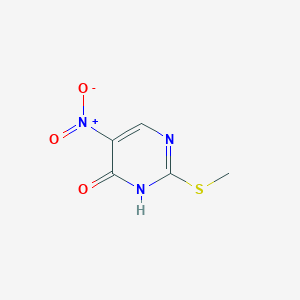

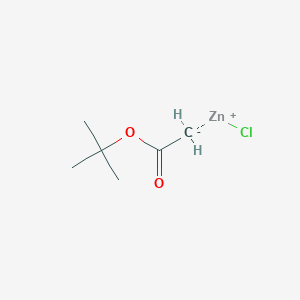

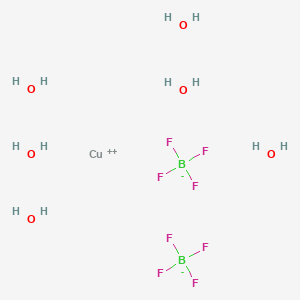

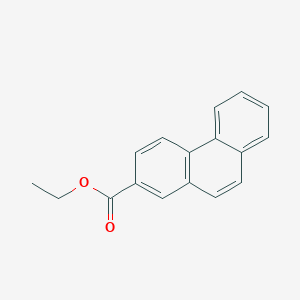

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.